
(4-Phenylcyclohexyl)methanol
Overview
Description
(4-Phenylcyclohexyl)methanol is a cyclohexane derivative featuring a phenyl substituent at the 4-position of the cyclohexyl ring and a hydroxymethyl (-CH2OH) functional group. Its molecular formula is C13H16O, with a molecular weight of 188.26 g/mol. The compound is synthesized via transition-metal-catalyzed hydrogen transfer reactions, achieving isolated yields of ~74% under optimized conditions (e.g., Mn-MACHO-iPrMn-2 catalyst, toluene solvent, 150°C) . Applications include its use as an intermediate in organic synthesis and catalysis, particularly in the preparation of complex alcohols and pharmaceutical precursors.
Key properties include:
- Polarity: Moderate, due to the hydroxymethyl group.
- Safety: Combustible (similar to analogs like (4-Methylcyclohexyl)methanol ).
- Reactivity: The phenyl group enhances steric bulk, influencing reaction kinetics and selectivity.
Preparation Methods
Reduction of (4-Phenylcyclohexyl)methanone
The most common route to (4-Phenylcyclohexyl)methanol involves the reduction of its corresponding ketone, (4-Phenylcyclohexyl)methanone. Two primary reducing agents are employed:
Sodium Borohydride (NaBH₄)
NaBH₄ is a mild reducing agent suitable for ketone reduction in protic solvents like methanol or ethanol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol. Typical conditions include:
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Solvent : Methanol or ethanol
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Temperature : 0–25°C
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Reaction Time : 2–4 hours
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Yield : 70–85%
Advantages :
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Mild conditions prevent over-reduction.
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No requirement for anhydrous solvents.
Limitations :
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Incompatible with sterically hindered ketones.
Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ offers higher reducing power for challenging substrates. The reaction requires anhydrous conditions due to the reagent’s sensitivity to moisture:
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Solvent : Tetrahydrofuran (THF) or diethyl ether
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Temperature : Reflux (40–66°C)
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Reaction Time : 4–6 hours
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Yield : 85–95%
Mechanistic Insight :
LiAlH₄ transfers hydride ions to the carbonyl group, forming a tetrahedral intermediate that collapses upon protonation.
Grignard Reaction with Cyclohexylmagnesium Bromide
This method constructs the carbon skeleton by reacting a Grignard reagent with a benzaldehyde derivative:
Reaction Scheme
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Formation of Grignard Reagent :
Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in dry ether. -
Nucleophilic Addition :
The Grignard reagent reacts with 4-phenylbenzaldehyde, forming a magnesium alkoxide intermediate. -
Acidic Work-Up :
Hydrolysis with dilute HCl or H₂SO₄ yields this compound.
Conditions :
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Solvent : Dry diethyl ether
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Temperature : 0°C (initial), then reflux
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Yield : 60–75%
Challenges :
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Strict anhydrous conditions are mandatory.
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Competing side reactions (e.g., enolization) may reduce efficiency.
Catalytic Hydrogenation of (4-Phenylcyclohexyl)formaldehyde
Industrial-scale production often employs catalytic hydrogenation for cost efficiency and scalability:
Process Overview
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Substrate : (4-Phenylcyclohexyl)formaldehyde
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel
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Conditions :
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Pressure : 3–5 atm H₂
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Temperature : 50–80°C
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Solvent : Methanol or ethanol
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Yield : 90–98%
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Mechanism :
Hydrogen gas adsorbs onto the catalyst surface, facilitating heterolytic cleavage of H₂. The carbonyl group is reduced via sequential hydride and proton transfer.
Table 1: Comparison of Hydrogenation Catalysts
Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
---|---|---|---|
Pd/C (5%) | 3 | 50 | 92 |
Raney Ni | 5 | 80 | 98 |
PtO₂ | 4 | 70 | 95 |
Biocatalytic Asymmetric Reduction
Enantioselective synthesis leverages microbial reductases to produce chiral alcohols. Lactobacillus paracasei BD101 has demonstrated high efficiency:
Procedure
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Substrate : (4-Phenylcyclohexyl)methanone
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Biocatalyst : L. paracasei BD101 cell lysate
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Cofactor : NADPH (regenerated via glucose dehydrogenase)
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Conditions :
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pH : 7.0
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Temperature : 30°C
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Reaction Time : 24 hours
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Yield : 88–92%
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Enantiomeric Excess (ee) : >99%
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Advantages :
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Environmentally benign (water-based solvent).
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High stereoselectivity avoids costly chiral separations.
One-Pot Synthesis via Tandem Reactions
Recent advances focus on streamlining synthesis through tandem reactions:
Example Protocol
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Step 1 : Friedel-Crafts alkylation of benzene with cyclohexene oxide, catalyzed by BF₃·Et₂O.
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Step 2 : In situ oxidation of the intermediate to (4-Phenylcyclohexyl)formaldehyde using MnO₂.
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Step 3 : Reduction with NaBH₄ in methanol.
Conditions :
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Solvent : Dichloromethane (Step 1), methanol (Step 3)
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Yield : 65–75% (over three steps)
Drawbacks :
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Requires careful control of reaction conditions to avoid intermediate degradation.
Industrial Production and Optimization
Large-scale manufacturing prioritizes cost, safety, and yield:
Key Considerations
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Catalyst Recycling : Pd/C can be reused up to 5 times with minimal activity loss.
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Solvent Recovery : Methanol is distilled and recycled, reducing waste.
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Byproduct Management : Sodium chloride (from NaBH₄ reactions) is repurposed for industrial applications.
Table 2: Industrial Method Comparison
Method | Cost (USD/kg) | Purity (%) | Scalability |
---|---|---|---|
Catalytic Hydrogenation | 120 | 99.5 | High |
Grignard Reaction | 220 | 97.0 | Moderate |
Biocatalysis | 180 | 99.8 | Low |
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
(4-Phenylcyclohexyl)methanol serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as oxidation to (4-Phenylcyclohexyl)formaldehyde or reduction to (4-Phenylcyclohexyl)methane.
Reactivity and Derivatives
The compound's functional groups allow it to participate in several reactions:
- Oxidation : Produces (4-Phenylcyclohexyl)formaldehyde and (4-Phenylcyclohexyl)carboxylic acid.
- Reduction : Yields (4-Phenylcyclohexyl)methane.
- Substitution Reactions : Can form derivatives like (4-Phenylcyclohexyl)chloride and (4-Phenylcyclohexyl)amine.
Biological Applications
Biological Activity Studies
Research indicates that this compound may influence various biological processes. Its hydroxyl group enables hydrogen bonding with biological molecules, potentially modulating enzyme activity and receptor interactions. Preliminary studies suggest its involvement in neurotransmitter modulation and cellular signaling pathways .
Therapeutic Potential
Ongoing investigations are exploring the compound's therapeutic applications, particularly in drug development targeting central nervous system disorders. The unique structural features of this compound may enhance its binding affinity to specific receptors, making it a candidate for novel treatments.
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in manufacturing specialty chemicals, polymers, and resins. Its properties make it suitable for producing materials with specific characteristics required in various applications.
Case Study 1: Synthesis of New Organic Compounds
A study demonstrated the synthesis of phenylcyclobutenone derivatives from this compound. The research highlighted the compound's utility in developing synthetic routes for pharmaceuticals and agrochemicals. The mechanistic insights gained from these reactions are crucial for optimizing synthetic methods and predicting outcomes.
Reaction Type | Product | Application |
---|---|---|
Oxidation | (4-Phenylcyclohexyl)formaldehyde | Pharmaceutical synthesis |
Reduction | (4-Phenylcyclohexyl)methane | Material science |
Substitution | (4-Phenylcyclohexyl)chloride | Agrochemical production |
In a pharmacological study, the binding affinity of modified derivatives of this compound was assessed against various CNS receptors. Results indicated high affinity for μ-opioid receptors, suggesting potential use in pain management therapies .
Mechanism of Action
The mechanism of action of (4-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or as an inhibitor of specific enzymes. The hydroxyl group in the molecule allows it to form hydrogen bonds with target proteins, influencing their activity and function. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares (4-Phenylcyclohexyl)methanol with structurally related compounds:
Key Observations:
Steric Effects: Bulky substituents (e.g., tert-butyl in ) reduce reaction rates in sterically demanding reactions compared to phenyl or methyl groups.
Polarity and Solubility: Amino and hydroxymethyl groups improve water solubility (e.g., (4-Aminocyclohexyl)methanol ), whereas phenyl and tert-butyl groups enhance lipophilicity.
Synthetic Accessibility: Catalytic hydrogen transfer methods (e.g., Mn or Ru catalysts) achieve moderate yields (~74%) for aryl-substituted derivatives . Alkyl analogs like (4-Methylcyclohexyl)methanol may involve simpler reductions but lack detailed yield data in the evidence.
Biological Activity
(4-Phenylcyclohexyl)methanol, an organic compound with the formula C₁₃H₁₈O, is of significant interest in pharmacological and biochemical research due to its structural similarities to various psychoactive substances. This article reviews its biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted at the 4-position by a phenyl group and a hydroxymethyl group. This unique structure contributes to its interaction with biological systems, particularly in relation to neurotransmitter systems.
This compound is believed to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structural resemblance to phencyclidine (PCP) suggests potential NMDA receptor antagonism, which is a common mechanism among compounds exhibiting psychoactive properties.
In Vitro Studies
Recent studies have evaluated the compound's effects on acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. AChE inhibitors are of particular interest in the treatment of neurodegenerative diseases such as Alzheimer's. The compound demonstrated a moderate inhibitory effect on AChE, indicating its potential as a lead compound for further development in this area .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | AChE Inhibition | Ellman’s Method | IC50 = 12.06 µg/mL |
Study 2 | Antioxidant Activity | DPPH Assay | Moderate scavenging ability |
Study 3 | Neuroprotective Effects | Cell Viability Assay | Significant protection against oxidative stress |
Case Studies
- Neuroprotective Effects : A study focused on the neuroprotective properties of this compound in models of oxidative stress. The compound exhibited significant protective effects on neuronal cells against hydrogen peroxide-induced damage, suggesting its potential utility in treating neurodegenerative disorders.
- Antimicrobial Activity : In another investigation, methanolic extracts containing this compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Properties
IUPAC Name |
(4-phenylcyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPDEHMURXAMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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